molecular formula C18H22N2O4 B4983503 N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide CAS No. 312608-28-9

N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide

Cat. No. B4983503
CAS RN: 312608-28-9
M. Wt: 330.4 g/mol
InChI Key: ZHMANZOZQMHSFD-UHFFFAOYSA-N
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Description

N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide, commonly known as DIOA, is a small molecule compound that has been gaining attention in the scientific community due to its potential applications in various research fields. DIOA is a highly specific and potent inhibitor of the chloride intracellular channel 1 (CLIC1) protein, which is involved in various cellular processes, including ion transport, cell proliferation, and apoptosis.

Mechanism of Action

DIOA exerts its effects by specifically targeting and inhibiting the N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide protein, which is involved in various cellular processes, including ion transport, cell proliferation, and apoptosis. By inhibiting N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide, DIOA can induce apoptosis and inhibit angiogenesis in cancer cells, reduce the damage caused by ischemia and traumatic brain injury, and improve cardiac function in cardiovascular diseases.
Biochemical and Physiological Effects:
DIOA has been shown to have various biochemical and physiological effects, including reducing blood pressure, inhibiting angiogenesis, inducing apoptosis, and improving cardiac function. DIOA has also been shown to reduce the damage caused by ischemia and traumatic brain injury, indicating its potential neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DIOA in lab experiments is its high specificity and potency in inhibiting the N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide protein, making it a valuable tool for studying the role of N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide in various cellular processes. However, one limitation of using DIOA is its potential toxicity, as it can induce apoptosis in normal cells as well as cancer cells.

Future Directions

There are several future directions for the study of DIOA, including further investigation of its potential applications in cancer, neurobiology, and cardiovascular diseases. Additionally, studies could focus on developing more specific and potent inhibitors of N-[(1,3-dioxooctahydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide, as well as exploring the potential use of DIOA as a therapeutic agent for various diseases. Finally, more research is needed to fully understand the biochemical and physiological effects of DIOA and its potential limitations in lab experiments.

Synthesis Methods

The synthesis of DIOA involves several chemical reactions, including the condensation of 4-methoxybenzylamine with 2,3-dimethoxybenzaldehyde to form the Schiff base intermediate. The intermediate is then reduced with sodium borohydride to produce the amine intermediate, which is further reacted with 2,2,2-trichloroethyl chloroformate to form the final product, DIOA.

Scientific Research Applications

DIOA has been extensively studied for its potential applications in various research fields, including cancer, neurobiology, and cardiovascular diseases. Studies have shown that DIOA can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. DIOA has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury. Additionally, DIOA has been studied for its potential use as a therapeutic agent for cardiovascular diseases, as it can reduce blood pressure and improve cardiac function.

properties

IUPAC Name

N-[(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)methyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-12(21)19(13-7-9-14(24-2)10-8-13)11-20-17(22)15-5-3-4-6-16(15)18(20)23/h7-10,15-16H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMANZOZQMHSFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CN1C(=O)C2CCCCC2C1=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501138934
Record name N-(4-Methoxyphenyl)-N-[(octahydro-1,3-dioxo-2H-isoindol-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

312608-28-9
Record name N-(4-Methoxyphenyl)-N-[(octahydro-1,3-dioxo-2H-isoindol-2-yl)methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312608-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methoxyphenyl)-N-[(octahydro-1,3-dioxo-2H-isoindol-2-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501138934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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